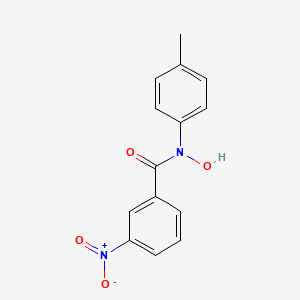
1,1-Dimethoxyheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxyheptane-3,5-dione is an organic compound with the molecular formula C9H16O4 It is a derivative of heptane, featuring two methoxy groups and two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyheptane-3,5-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with heptane-3,5-dione.
Methoxylation: The introduction of methoxy groups is achieved through a reaction with methanol in the presence of an acid catalyst, such as sulfuric acid. This step involves the formation of methoxy groups at the 1,1-positions of the heptane-3,5-dione.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the methoxylation reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.
Purification Units: Using industrial-scale purification units to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxyheptane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxyheptane-3,5-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxyheptane-3,5-dione can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Both compounds contain methoxy groups, but 1,3-dimethoxybenzene has an aromatic ring structure.
1,3-Dioxane Derivatives: These compounds have similar functional groups but differ in their ring structures.
1,3-Dithiane Derivatives: These compounds contain sulfur atoms in their ring structures, offering different chemical properties.
Propriétés
Numéro CAS |
40342-55-0 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1,1-dimethoxyheptane-3,5-dione |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)5-8(11)6-9(12-2)13-3/h9H,4-6H2,1-3H3 |
Clé InChI |
FRYPZAZCOMELIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
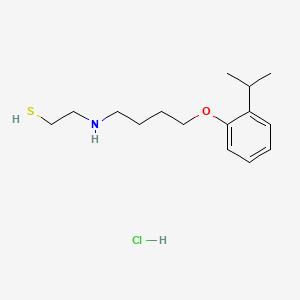
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
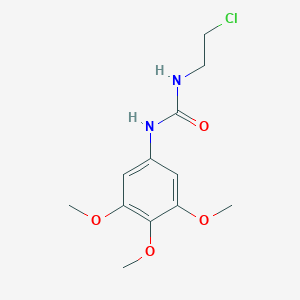
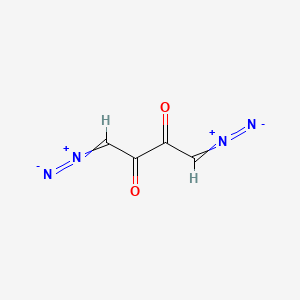
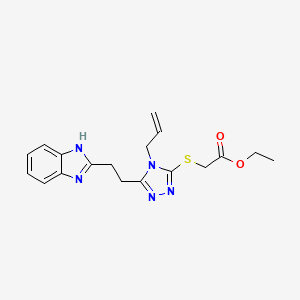

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
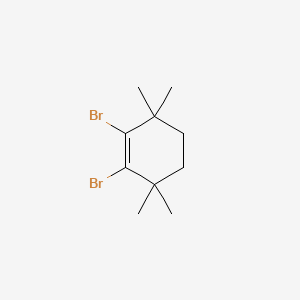

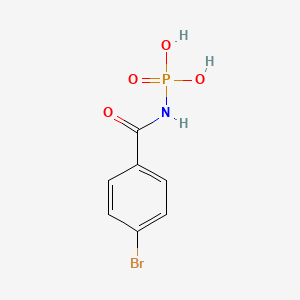
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
